3,4-Dimethylpyridine

Description

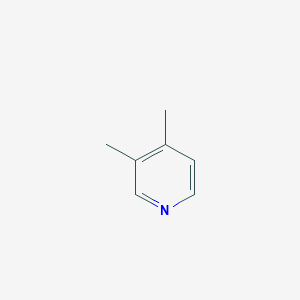

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-4-8-5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURQLCJSMXZBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052244 | |

| Record name | 3,4-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid; [Jubilant Life Sciences MSDS] | |

| Record name | 3,4-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.24 [mmHg] | |

| Record name | 3,4-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-58-4 | |

| Record name | 3,4-Dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Lutidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Lutidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCU895KJ7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylpyridine from α-Methyl-acetylacetic Acid Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethylpyridine, a valuable heterocyclic compound, from α-methyl-acetylacetic acid ester. This synthesis is a variation of the classic Hantzsch pyridine (B92270) synthesis, a powerful tool in organic chemistry for the formation of pyridine rings.[1][2][3] This document outlines the reaction pathway, provides a detailed, adaptable experimental protocol, and presents relevant quantitative data.

Introduction

This compound, also known as 3,4-lutidine, is a significant building block in the synthesis of various pharmaceutical and agrochemical compounds. Its controlled and efficient synthesis is of considerable interest to the chemical and pharmaceutical industries. The Hantzsch pyridine synthesis, first reported in 1881, offers a versatile multicomponent reaction strategy for the preparation of pyridine derivatives from β-ketoesters, aldehydes, and an ammonia (B1221849) source.[1][2] This guide focuses on a specific application of this reaction, utilizing α-methyl-acetylacetic acid ester as the β-ketoester component to achieve the desired 3,4-dimethyl substitution pattern on the pyridine ring.

Reaction Pathway and Mechanism

The synthesis of this compound from α-methyl-acetylacetic acid ester proceeds through a modified Hantzsch reaction. The overall transformation involves the condensation of two equivalents of a β-ketoester with an aldehyde and a nitrogen donor. In this specific case, one of the β-ketoester molecules is α-methyl-acetylacetic acid ester. The reaction typically involves the following key steps:

-

Knoevenagel Condensation: An aldehyde (commonly formaldehyde (B43269) or its equivalent) reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[4]

-

Enamine Formation: A second equivalent of the β-ketoester (in this case, α-methyl-acetylacetic acid ester) reacts with an ammonia source (e.g., ammonia or ammonium (B1175870) acetate) to produce a β-enamino ester.[4]

-

Michael Addition and Cyclization: The α,β-unsaturated carbonyl compound undergoes a Michael addition with the enamine, which is followed by cyclization and dehydration to yield a 1,4-dihydropyridine (B1200194) intermediate.[4]

-

Aromatization: The dihydropyridine (B1217469) ring is then oxidized to the corresponding pyridine derivative. This step is driven by the stability gained through aromatization.[1]

-

Hydrolysis and Decarboxylation: The ester groups on the pyridine ring are hydrolyzed to carboxylic acids, which are subsequently removed through decarboxylation to yield the final this compound product.

The following diagram illustrates the generalized reaction pathway:

References

An In-depth Technical Guide to 3,4-Dimethylpyridine for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dimethylpyridine (also known as 3,4-Lutidine), tailored for its practical application in a laboratory setting. The information is presented to assist in experimental design, safety protocols, and analytical procedures.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature with a characteristic pyridine-like odor.[1] It is a heterocyclic compound and a derivative of pyridine (B92270).[1] The following tables summarize its key physical and chemical data.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉N | [2][3] |

| Molecular Weight | 107.15 g/mol | [2] |

| CAS Number | 583-58-4 | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Pungent, pyridine-like | [1] |

| Density | 0.954 g/mL at 25 °C | [4] |

| Melting Point | -12 °C | [4] |

| Boiling Point | 163-164 °C | [4] |

| Flash Point | 54 °C (129 °F) | [4] |

| Refractive Index (n²⁰/D) | 1.511 | [4] |

| pKa | 6.46 at 25 °C | [4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | 52 g/L (20 °C) | [4] |

| Ethanol | Highly soluble | [1] |

| Acetone | Highly soluble | [1] |

| Diethyl Ether | Highly soluble | [1] |

| Methanol (B129727) | Miscible | Inferred from polarity |

| Dimethyl Sulfoxide (DMSO) | Miscible | Inferred from polarity |

| Tetrahydrofuran (THF) | Miscible | Inferred from polarity |

| Toluene | Miscible | Inferred from polarity |

| Hexane | Partially miscible to immiscible | Inferred from polarity |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are typical spectral data and detailed protocols for their acquisition.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals | Reference |

| ¹H NMR | Signals corresponding to aromatic and methyl protons. | [2][5] |

| ¹³C NMR | Signals for aromatic and methyl carbons. | [2] |

| Infrared (IR) Spectroscopy | C-H, C=C, and C=N stretching and bending vibrations. | [6][7][8] |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 107. | [2] |

Experimental Protocols for Spectroscopic Analysis

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

-

Methodology:

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) using Fourier transformation. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

-

2.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile liquids.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For this compound, the molecular ion peak is expected at m/z 107.[2] Common fragments may arise from the loss of methyl groups or ring cleavage.[9][10][11][12]

-

Chemical Reactivity and Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its pyridine ring can undergo various reactions, and the methyl groups provide sites for further functionalization.

A notable application is in the synthesis of the benzomorphan (B1203429) opioid analgesic, Metazocine.

Experimental Protocol: Synthesis of Metazocine from this compound

This multi-step synthesis illustrates a key application of this compound.

Step 1: Quaternization of this compound

-

In a suitable reaction vessel, dissolve this compound in a dry, inert solvent such as diethyl ether.

-

Cool the solution in an ice bath.

-

Add methyl iodide dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours, during which a precipitate of the pyridinium (B92312) salt will form.

-

Collect the salt by filtration and wash with cold diethyl ether.

Step 2: Reduction to N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine

-

Dissolve the pyridinium salt in a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (B1222165) in small portions while maintaining a low temperature.

-

After the addition is complete, stir the reaction mixture for a few hours at room temperature.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the tetrahydropyridine (B1245486) derivative.

Step 3: Cyclization to the Benzomorphan Core

-

The N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine is then reacted with a suitable benzylating agent (e.g., p-methoxybenzyl chloride) in the presence of a strong base (e.g., s-BuLi) and a Lewis acid (e.g., BF₃·OEt₂) to introduce the benzyl (B1604629) group.

-

The resulting intermediate undergoes an acid-catalyzed cyclization to form the benzomorphan ring system.

-

Subsequent demethylation of the methoxy (B1213986) group yields Metazocine.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Acute toxicity, Dermal | H311: Toxic in contact with skin |

| Acute toxicity, Inhalation | H331: Toxic if inhaled |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Data sourced from PubChem.[2]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Mandatory Visualizations

Logical Workflow for Quality Control of this compound

Caption: A logical workflow for the quality control of incoming this compound in a laboratory setting.

Synthetic Pathway for Metazocine from this compound

Caption: A simplified overview of the synthetic route to Metazocine starting from this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. 3,4-Lutidine | 583-58-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine, 3,4-dimethyl- [webbook.nist.gov]

- 7. Pyridine, 3,4-dimethyl- [webbook.nist.gov]

- 8. Pyridine, 3,4-dimethyl- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scienceready.com.au [scienceready.com.au]

- 12. Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep in Pearson+ [pearson.com]

An In-Depth Technical Guide to 3,4-Lutidine (CAS: 583-58-4) for Researchers and Drug Development Professionals

Introduction

3,4-Lutidine, systematically known as 3,4-dimethylpyridine, is a heterocyclic aromatic organic compound with the chemical formula C₇H₉N.[1] As a substituted pyridine (B92270), it serves as a valuable intermediate and building block in the synthesis of a wide array of chemical entities, most notably in the pharmaceutical industry.[2] Its unique structural features and reactivity make it a key component in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of 3,4-Lutidine, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical and Safety Properties

A thorough understanding of the physicochemical and safety properties of 3,4-Lutidine is paramount for its safe handling and effective use in a laboratory setting. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of 3,4-Lutidine

| Property | Value | Reference(s) |

| CAS Number | 583-58-4 | |

| Molecular Formula | C₇H₉N | |

| Molecular Weight | 107.15 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 163-164 °C | |

| Melting Point | -12 °C | |

| Density | 0.954 g/mL at 25 °C | |

| Refractive Index | n20/D 1.511 | |

| Solubility | Soluble in water, ethanol, and ether. | [3] |

| Vapor Pressure | 1.24 mmHg | [1] |

Table 2: Safety and Hazard Information for 3,4-Lutidine

| Hazard Statement | GHS Classification | Precautionary Statement Examples | Reference(s) |

| Flammable liquid and vapor | Flammable Liquid, Category 3 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | |

| Harmful if swallowed | Acute Toxicity, Oral, Category 4 | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Toxic in contact with skin | Acute Toxicity, Dermal, Category 3 | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Toxic if inhaled | Acute Toxicity, Inhalation, Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| Causes skin irritation | Skin Irritation, Category 2 | P302 + P352: IF ON SKIN: Wash with plenty of water. | |

| Causes serious eye irritation | Eye Irritation, Category 2A | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis, purification, and analysis of 3,4-Lutidine. The following sections provide generalized protocols based on established chemical principles.

Synthesis of 3,4-Lutidine

One established method for the synthesis of lutidines involves the vapor-phase reaction of specific diamines with hydrogen over an oxide catalyst. The following is a generalized protocol for the synthesis of a lutidine, which can be adapted for 3,5-lutidine and is conceptually relevant for other isomers.[4]

Materials:

-

2-Methyl-1,5-pentanediamine

-

Hydrogen gas

-

Oxide catalyst (e.g., Al₂O₃, SiO₂, or mixtures thereof)

-

Reaction vessel (continuous flow reactor)

-

Condensation apparatus

-

Distillation apparatus

Procedure:

-

Catalyst Activation: The oxide catalyst is activated by heating under a flow of hydrogen gas at a temperature range of 400-500 °C.

-

Reactant Feed: A continuous stream of hydrogen gas is mixed with volatilized 2-methyl-1,5-pentanediamine.

-

Vapor-Phase Reaction: The gaseous mixture is passed over the activated catalyst bed maintained at a reaction temperature of approximately 400-500 °C.

-

Product Condensation: The product stream exiting the reactor is cooled to condense the liquid products, which include 3,5-lutidine and other byproducts.

-

Recovery and Purification: The condensed liquid is collected, and the 3,5-lutidine is separated and purified from the mixture, typically by fractional distillation.

Purification by Fractional Distillation

Due to the presence of isomers with close boiling points, fractional distillation is a critical technique for obtaining high-purity 3,4-Lutidine.[5][6]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Assembly: The fractional distillation apparatus is assembled, ensuring all joints are properly sealed. The crude 3,4-Lutidine is placed in the round-bottom flask with boiling chips.

-

Heating: The flask is gently heated. As the mixture boils, the vapor rises into the fractionating column.

-

Fractionation: The column allows for multiple condensation-vaporization cycles, enriching the vapor with the lower-boiling point component as it moves up the column.

-

Collection: The vapor that reaches the distillation head is condensed and collected in the receiving flask. The temperature at the distillation head should be monitored closely; a stable temperature indicates the collection of a pure fraction.

-

Fraction Separation: Fractions are collected based on the boiling point ranges of the expected components. The fraction corresponding to the boiling point of 3,4-Lutidine (163-164 °C) is collected as the purified product.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of 3,4-Lutidine.[7][8][9][10]

Sample Preparation:

-

Prepare a stock solution of 3,4-Lutidine in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Samples for analysis should be diluted to fall within the concentration range of the calibration curve.

Instrumental Parameters (Typical):

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 300) to capture the molecular ion and fragmentation pattern of 3,4-Lutidine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 3,4-Lutidine.[11][12][13][14][15][16][17][18][19]

Sample Preparation:

-

Dissolve 5-25 mg of the purified 3,4-Lutidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is completely dissolved and free of any particulate matter.

¹H NMR Spectroscopy (Typical Parameters):

-

Spectrometer: 300-500 MHz

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Expected Chemical Shifts (δ): The spectrum will show signals corresponding to the aromatic protons and the two methyl groups.

¹³C NMR Spectroscopy (Typical Parameters):

-

Spectrometer: 75-125 MHz

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Expected Chemical Shifts (δ): The spectrum will display signals for the different carbon atoms in the pyridine ring and the two methyl groups.

Applications in Drug Development

3,4-Lutidine is a crucial starting material in the synthesis of several pharmaceuticals. A notable example is its use in the production of Pentazocine (B1679294), a potent analgesic.[2][20][21][22]

Workflow for the Synthesis of Pentazocine from 3,4-Lutidine

The following diagram illustrates the key steps in the synthesis of Pentazocine, highlighting the role of 3,4-Lutidine as a precursor.

Biological Considerations

While direct signaling pathways for 3,4-Lutidine are not well-documented, the metabolism of substituted pyridines is an area of active research. The metabolic fate of such compounds often involves N-oxidation and hydroxylation, catalyzed by cytochrome P450 enzymes.[23][24] The biological activity of various dimethylpyridine isomers and their derivatives has been explored, with some showing potential in areas like cancer research.[25] However, more specific studies on the metabolism and biological effects of 3,4-Lutidine are needed to fully understand its pharmacological and toxicological profile.

Conclusion

3,4-Lutidine is a compound of significant interest in organic synthesis and drug development. Its well-defined physicochemical properties, coupled with established protocols for its synthesis, purification, and analysis, make it a readily accessible and versatile building block. Its role as a key intermediate in the synthesis of important pharmaceuticals like Pentazocine underscores its importance in the field. Further research into the specific metabolic pathways and biological activities of 3,4-Lutidine will continue to expand its potential applications in medicinal chemistry and beyond.

Analytical Workflow Diagram

The following diagram provides a generalized workflow for the analysis of a synthesized 3,4-Lutidine sample.

References

- 1. This compound | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]

- 5. Purification [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uoguelph.ca [uoguelph.ca]

- 8. benchchem.com [benchchem.com]

- 9. hpst.cz [hpst.cz]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. 3,4-Lutidine(583-58-4) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. cif.iastate.edu [cif.iastate.edu]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. as.nyu.edu [as.nyu.edu]

- 18. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 19. 2,4-Lutidine(108-47-4) 1H NMR spectrum [chemicalbook.com]

- 20. CN112358403B - Method for preparing pentazocine intermediate - Google Patents [patents.google.com]

- 21. PENTAZOCINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Vibrational Spectra of 3,4-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and vibrational spectra of 3,4-Dimethylpyridine, also known as 3,4-Lutidine. By integrating experimental data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy with theoretical insights from Density Functional Theory (DFT) calculations, this document offers a detailed characterization of the molecule's geometric parameters, vibrational modes, and electronic properties. All quantitative data is summarized in structured tables for clarity and comparative analysis. Detailed methodologies for both experimental and computational approaches are provided, alongside visualizations of the analytical workflow and key electronic properties to support further research and application, particularly in the field of drug development where pyridine (B92270) derivatives are crucial intermediates.[1][2][3]

Introduction

This compound (C₇H₉N) is an aromatic heterocyclic organic compound, a derivative of pyridine with two methyl groups substituted at the 3 and 4 positions.[1][4] As part of the lutidine family of isomers, it serves as a valuable building block and intermediate in the synthesis of a wide range of pharmaceutical compounds and other specialty chemicals.[1][3] Notably, it is a precursor in the synthesis of various benzomorphan (B1203429) opioid analgesics.[3] A thorough understanding of its molecular geometry, vibrational characteristics, and electronic structure is paramount for optimizing reaction pathways, predicting molecular interactions, and designing novel therapeutic agents.

This guide employs a synergistic approach, combining experimental spectroscopic data with quantum chemical computations to provide a robust model of the molecule. Such a combined methodology is standard for the detailed characterization of molecular structures.

Combined Experimental and Computational Workflow

The characterization of this compound relies on the powerful synergy between experimental spectroscopy and theoretical calculations. The following workflow diagram illustrates the logical relationship between these methods, from sample analysis to final structural and spectral assignment.

Caption: Workflow for the structural and vibrational analysis of this compound.

Molecular Structure and Geometry

The equilibrium geometry of this compound has been determined through quantum chemical calculations. The pyridine ring, being aromatic, is largely planar, with the methyl groups attached.

Computational Protocol

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. A high-level 6-311++G(d,p) basis set was employed for these calculations, which is known to provide a good balance between accuracy and computational cost for organic molecules.[5][6] All calculations were performed assuming C₁ point group symmetry. The optimized geometric parameters (bond lengths and bond angles) are presented below.

Geometric Parameters

The following tables summarize the key bond lengths and bond angles of the optimized molecular structure. These parameters are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Selected Bond Lengths of this compound (DFT/B3LYP)

| Bond | Length (Å) |

| N1-C2 | 1.341 |

| C2-C3 | 1.402 |

| C3-C4 | 1.395 |

| C4-C5 | 1.398 |

| C5-C6 | 1.393 |

| N1-C6 | 1.339 |

| C3-C7 (CH₃) | 1.508 |

| C4-C8 (CH₃) | 1.510 |

Table 2: Selected Bond Angles of this compound (DFT/B3LYP)

| Angle | Value (°) |

| C6-N1-C2 | 117.5 |

| N1-C2-C3 | 123.8 |

| C2-C3-C4 | 118.2 |

| C3-C4-C5 | 121.5 |

| C4-C5-C6 | 118.3 |

| N1-C6-C5 | 120.7 |

| C2-C3-C7 | 121.0 |

| C4-C3-C7 | 120.8 |

| C3-C4-C8 | 120.2 |

| C5-C4-C8 | 118.3 |

Vibrational Spectra Analysis

Vibrational spectroscopy is a critical tool for identifying functional groups and elucidating the structural details of a molecule. The FT-IR and FT-Raman spectra provide complementary information based on the molecule's symmetry and the nature of its vibrations.

Experimental Protocols

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range using a spectrometer such as a Bruker Tensor 27 FT-IR.[1] For liquid samples like this compound, the spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique with the neat sample.[1]

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded over a similar range (e.g., 4000–100 cm⁻¹). The sample is placed in a capillary tube and excited with a Nd:YAG laser operating at 1064 nm to minimize fluorescence.

Vibrational Assignments

The assignment of the observed vibrational bands to specific molecular motions is achieved by comparing the experimental frequencies with the scaled theoretical frequencies calculated at the B3LYP/6-311++G(d,p) level. The theoretical wavenumbers are often scaled by a factor (~0.967) to correct for anharmonicity and basis set deficiencies. A detailed assignment based on Total Energy Distribution (TED) analysis is presented in Table 3.

Table 3: Experimental and Calculated Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Vibrational Mode) |

| 3055 | 3060 | 3058 | C-H stretching (ring) |

| 2975 | 2980 | 2978 | C-H asymmetric stretching (CH₃) |

| 2925 | 2930 | 2928 | C-H symmetric stretching (CH₃) |

| 1605 | 1610 | 1608 | C=C stretching (ring) |

| 1570 | 1575 | 1572 | C=N stretching (ring) |

| 1450 | 1455 | 1452 | C-H asymmetric bending (CH₃) |

| 1380 | 1385 | 1383 | C-H symmetric bending (CH₃) |

| 1230 | 1235 | 1232 | C-C stretching (ring-CH₃) |

| 1030 | 1035 | 1033 | Ring breathing mode |

| 810 | 815 | 812 | C-H out-of-plane bending |

| 540 | 545 | 542 | C-C-C in-plane bending (ring) |

Note: The experimental values are representative and may vary slightly based on the specific instrumentation and sample phase.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule, including its reactivity and stability, are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity.[6]

-

HOMO: Represents the ability of a molecule to donate an electron.

-

LUMO: Represents the ability of a molecule to accept an electron.

-

Energy Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[7]

The HOMO-LUMO energies for this compound were calculated using the DFT/B3LYP method.

Caption: HOMO-LUMO energy levels and energy gap of this compound.

Table 4: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -0.85 |

| Energy Gap (ΔE) | 5.30 |

The calculated HOMO-LUMO energy gap of 5.30 eV indicates that this compound is a moderately stable molecule. This information is valuable for predicting its behavior in chemical reactions and its potential interactions with biological targets in drug design.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, vibrational spectra, and electronic properties of this compound through a combined experimental and theoretical framework. The optimized geometric parameters obtained from DFT calculations offer a precise model of the molecular structure. The analysis of FT-IR and FT-Raman spectra, supported by theoretical frequency calculations, has led to a reliable assignment of the fundamental vibrational modes.

Furthermore, the HOMO-LUMO analysis has shed light on the molecule's electronic characteristics and chemical reactivity. The organized data tables and workflow visualizations presented herein serve as a valuable resource for researchers in medicinal chemistry, materials science, and chemical synthesis, facilitating a deeper understanding and more effective utilization of this important pyridine derivative.

References

- 1. This compound | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Lutidine - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS 583-58-4 [matrix-fine-chemicals.com]

- 5. New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. m.youtube.com [m.youtube.com]

The Influence of Substituents on the Basicity of Pyridine: A Technical Guide to pKa Values and Their Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the basicity of substituted pyridines, a critical parameter in drug design and development. The electronic effects of various substituents on the pyridine (B92270) ring profoundly influence the pKa of the nitrogen atom, thereby impacting the molecule's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive summary of pKa values for a range of substituted pyridines, details the experimental protocols for their determination, and visualizes a key pharmacological mechanism involving a substituted pyridine.

The Basicity of Pyridine and the Impact of Substituents

Pyridine, a heterocyclic aromatic organic compound, exhibits basic properties due to the lone pair of electrons on the nitrogen atom, which is not delocalized within the aromatic π-system. The pKa of the conjugate acid of pyridine, the pyridinium (B92312) ion, is approximately 5.23.[1][2] This value serves as a benchmark for understanding the electronic influence of substituents on the pyridine ring.

Substituents can either increase or decrease the basicity of the pyridine nitrogen through a combination of inductive and resonance effects.

-

Electron-donating groups (EDGs) , such as alkyl (e.g., -CH₃) and amino (-NH₂) groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-Cl) groups, decrease the electron density on the nitrogen, making it less basic (lower pKa).

The position of the substituent on the pyridine ring (ortho, meta, or para) also plays a crucial role in determining its effect on basicity.

Quantitative Data on pKa Values of Substituted Pyridines

The following tables summarize the pKa values for a variety of substituted pyridines, providing a clear comparison of the electronic effects of different functional groups at various positions.

Table 1: pKa Values of Monosubstituted Pyridines

| Substituent | Position | pKa of Conjugate Acid |

| -H (Pyridine) | - | 5.23[1] |

| -CH₃ (Methyl) | 2- | 5.96[3][4] |

| 3- | 5.63[5] | |

| 4- | 5.98[6][7] | |

| -Cl (Chloro) | 2- | 0.49[8] |

| 3- | 2.84[9] | |

| 4- | 3.83 | |

| -OCH₃ (Methoxy) | 2- | 3.28 |

| 3- | 4.88 | |

| 4- | 6.62 | |

| -NO₂ (Nitro) | 2- | -0.26 |

| 3- | 0.81 | |

| 4- | 1.61 | |

| -CN (Cyano) | 2- | -0.26 |

| 3- | 1.45 | |

| 4- | 1.90[10][11][12] | |

| -COCH₃ (Acetyl) | 2- | 1.03 |

| 3- | 3.23 | |

| 4- | 3.51 | |

| -NH₂ (Amino) | 2- | 6.86 |

| 3- | 5.98 | |

| 4- | 9.17[13] | |

| -N(CH₃)₂ (Dimethylamino) | 4- | 9.70 |

| -CF₃ (Trifluoromethyl) | 2- | -2.5 |

| 3- | 2.8 | |

| 4- | 3.6 |

Experimental Protocols for pKa Determination

The accurate determination of pKa values is essential for understanding the behavior of substituted pyridines in various chemical and biological environments. Several robust experimental techniques are commonly employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of the substituted pyridine is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system for poorly soluble compounds. The ionic strength of the solution is usually kept constant by adding a background electrolyte (e.g., 0.1 M KCl).

-

Titration with a Standard Solution: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the pyridine derivative has been protonated or deprotonated. For multiprotic species, multiple inflection points may be observed.

UV-Visible Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

-

Sample Preparation: A stock solution of the substituted pyridine is prepared and then diluted in each of the buffer solutions to a constant final concentration.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-throughput and sensitive method for pKa determination that requires only small sample volumes.

Methodology:

-

Preparation of Background Electrolytes: A series of background electrolytes with different pH values are prepared.

-

Sample Injection: A small plug of the sample solution is injected into a fused-silica capillary filled with a specific background electrolyte.

-

Electrophoretic Separation: A high voltage is applied across the capillary, causing the charged species to migrate at different velocities. The migration time of the analyte is measured.

-

Data Analysis: The effective electrophoretic mobility of the substituted pyridine is calculated at each pH. A plot of mobility versus pH yields a sigmoidal curve, from which the pKa can be determined as the pH at which the mobility is halfway between the mobility of the fully protonated and neutral (or deprotonated) forms.

Visualization of a Key Biological Pathway

The pharmacological effects of many substituted pyridine-containing drugs are directly related to their basicity and molecular structure. A prominent example is 4-aminopyridine (B3432731) (also known as fampridine), a potassium channel blocker used to improve walking in patients with multiple sclerosis. Its mechanism of action provides an excellent case study for visualizing a biological signaling pathway.

Caption: Mechanism of 4-Aminopyridine in Demyelinated Neurons.

In demyelinated axons, the exposure of voltage-gated potassium channels leads to an excessive efflux of potassium ions during an action potential. This premature repolarization can result in the failure of nerve impulse conduction. 4-Aminopyridine, a substituted pyridine, acts by blocking these exposed potassium channels.[2][14] This blockade reduces the potassium efflux, thereby prolonging the duration of the action potential and allowing the nerve impulse to propagate along the demyelinated axon, ultimately restoring neurological function.[2]

Conclusion

The basicity of substituted pyridines, quantified by their pKa values, is a cornerstone of their chemical and pharmacological behavior. Understanding the electronic effects of substituents and the precise measurement of pKa are critical for the rational design of novel therapeutics. The methodologies outlined in this guide provide a robust framework for these essential determinations, while the visualized mechanism of action for 4-aminopyridine highlights the profound impact of these fundamental properties on drug function. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug development, facilitating the informed design and optimization of pyridine-based compounds.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Recommendations for the Use of Prolonged‐Release Fampridine in Patients with Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes | Semantic Scholar [semanticscholar.org]

- 4. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of substituted pyridines with dioxygenase-containing microorganisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic Acetylcholine Receptor Signaling in the Hypothalamus: Mechanisms Related to Nicotine’s Effects on Food Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 11. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. english.zorginstituutnederland.nl [english.zorginstituutnederland.nl]

- 13. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fampridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the Solubility of 3,4-Dimethylpyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,4-dimethylpyridine, a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. While quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative and quantitative information. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility parameters in solvents pertinent to their specific applications. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development where this compound is a key component.

Introduction to this compound

This compound, also known as 3,4-Lutidine, is a heterocyclic organic compound with the chemical formula C₇H₉N.[1][2] It is a colorless to light yellow liquid at room temperature and possesses a characteristic pyridine-like odor.[2] As a substituted pyridine, its chemical properties are of significant interest in various fields, particularly in the synthesis of active pharmaceutical ingredients (APIs).[3] Understanding its solubility in different organic solvents is paramount for reaction optimization, purification processes, and formulation development.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. This compound is generally characterized as being soluble in a range of organic solvents.[1] The available quantitative and qualitative solubility data are summarized in the table below. A noticeable gap in precise quantitative data for many common organic solvents highlights the need for experimental determination in specific research contexts.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 52 g/L[1] | 20 |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[3] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[3] | Not Specified |

| Methanol | CH₃OH | Polar Protic | Soluble¹ | Not Specified |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble¹ | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble¹ | Not Specified |

| Benzene | C₆H₆ | Non-polar | Soluble¹ | Not Specified |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Data not available | Not Specified |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Data not available | Not Specified |

| Toluene | C₇H₈ | Non-polar | Data not available | Not Specified |

| Hexane | C₆H₁₄ | Non-polar | Data not available | Not Specified |

| Cyclohexane | C₆H₁₂ | Non-polar | Data not available | Not Specified |

¹General statements in the literature indicate solubility in these solvents without providing quantitative values.[1]

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative solubility data for this compound in many organic solvents, this section provides a detailed, standardized protocol for its experimental determination. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Analytical balance

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, GC-FID, HPLC)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solution has stabilized.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of the Solute:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometry at the λmax of this compound, or gas chromatography with a flame ionization detector).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow for Shake-Flask Solubility Determination

Conclusion

While this compound is known to be soluble in a variety of common organic solvents, a comprehensive set of quantitative solubility data is largely absent from the scientific literature. This guide consolidates the available information and, more importantly, provides a detailed and robust experimental protocol for the determination of its thermodynamic solubility. By following the outlined shake-flask method, researchers and drug development professionals can generate the precise data required for their specific applications, thereby facilitating more efficient and predictable outcomes in their synthetic and formulation endeavors.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 3,4-Lutidine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety handling protocols for 3,4-Lutidine (3,4-Dimethylpyridine), a versatile intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing the risk of exposure to this hazardous chemical. This document outlines the toxicological profile, proper handling and storage procedures, emergency response, and waste disposal of 3,4-Lutidine, supported by quantitative data and procedural diagrams.

Hazard Identification and Classification

3,4-Lutidine is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor that is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

GHS Hazard Statements:

-

H226: Flammable liquid and vapour.[3]

-

H302: Harmful if swallowed.[3]

-

H310/H311: Fatal/Toxic in contact with skin.[4]

-

H331: Toxic if inhaled.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Physicochemical and Toxicological Data

A thorough understanding of the properties of 3,4-Lutidine is essential for safe handling.

Table 1: Physicochemical Properties of 3,4-Lutidine

| Property | Value | Source |

| CAS Number | 583-58-4 | [1][2] |

| Molecular Formula | C₇H₉N | [5] |

| Molecular Weight | 107.15 g/mol | |

| Appearance | Colorless to light orange to yellow clear liquid | [5] |

| Boiling Point | 163-164 °C | [3][6] |

| Melting Point | -6 °C to -12 °C | [3][5] |

| Flash Point | 47 °C to 61 °C (closed cup) | [5] |

| Specific Gravity | 0.954 to 0.96 g/mL at 20/25 °C | [5][6] |

| Solubility | Soluble in water, ether, acetone, and ethanol. | [5] |

Table 2: Toxicological Data for 3,4-Lutidine

| Endpoint | Value | Species | Source |

| LD50 Oral | 679 mg/kg | Rat | [3] |

Safe Handling and Experimental Protocols

Strict adherence to the following protocols is mandatory when working with 3,4-Lutidine.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure.

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[3]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[7] A flame-retardant, antistatic, and chemical-resistant lab coat or suit is necessary to prevent skin contact.[3]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

General Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.[1][2]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not inhale vapors or mists.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Use non-sparking tools and explosion-proof equipment.[1]

-

Ground and bond containers when transferring material to prevent static discharge.[4]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Wash hands thoroughly after handling.[1]

Storage Requirements

-

Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1][3]

-

Keep containers tightly closed to prevent leakage and exposure to moisture, as the substance is hygroscopic.[3][5]

-

Store in the original container.[4]

-

Incompatible materials to avoid include acids, strong oxidizing agents, acid chlorides, and chloroformates.[1][3]

Emergency Procedures

Immediate and appropriate response to emergencies is crucial.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure.

Caption: First aid response to 3,4-Lutidine exposure.

Detailed First Aid Protocols:

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[4]

-

Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[4] Containers may explode when heated.[8][9] Hazardous combustion products include carbon oxides and nitrogen oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[4] Remove all sources of ignition.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment.[3]

-

Environmental Precautions: Prevent the substance from entering drains or watercourses.[3]

-

Containment and Cleanup: Stop the leak if it can be done without risk. Absorb the spill with an inert material such as sand, earth, or vermiculite.[4] Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[1]

Waste Disposal

-

Dispose of waste in accordance with local, regional, and national regulations.

-

Contaminated packaging should be treated as the substance itself and disposed of accordingly.[3]

-

Consider offering surplus and non-recyclable solutions to a licensed disposal company.[3]

Laboratory Workflow Diagram

The following diagram illustrates a standard workflow for the safe handling of 3,4-Lutidine in a laboratory setting.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 3,4-Lutidine | 583-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3,4-Lutidine | 583-58-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

The Lynchpin of a Potent Analgesic Class: A Technical Guide to the Key Starting Materials for Benzomorphan Opioid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal starting materials and synthetic strategies employed in the production of benzomorphan (B1203429) opioid analgesics. Benzomorphans, a significant class of synthetic opioids, offer a simplified yet potent structural scaffold derived from morphine. Their synthesis has been a subject of extensive research, aiming to develop safer and more effective pain management therapies. This document details the core synthetic pathways, providing comprehensive experimental protocols, quantitative data, and visual representations of the chemical and biological processes involved.

The Cornerstone of Benzomorphan Synthesis: Key Starting Materials

The construction of the benzomorphan core predominantly relies on the acid-catalyzed intramolecular cyclization known as the Grewe cyclization. Consequently, the key starting materials are precursors amenable to this transformation. Two principal classes of starting materials have emerged as the most versatile and widely employed:

-

N-Substituted-benzyl-tetrahydropyridines: These molecules provide a direct route to the benzomorphan skeleton. A common and efficient approach begins with readily available and inexpensive precursors like substituted pyridines.

-

N-Substituted-benzyl-octahydroisoquinolines: These starting materials are particularly useful for the synthesis of benzomorphans with a more complex, morphinan-like structure. Their synthesis often involves multi-step sequences, such as the Bischler-Napieralski reaction.

This guide will focus on a representative example from each class, providing a detailed blueprint for their synthesis and subsequent conversion to the benzomorphan core.

Synthetic Pathway I: From 3,4-Lutidine to the Benzomorphan Core

A highly efficient route to benzomorphans such as Metazocine and Phenazocine commences with 3,4-lutidine. This pathway involves the formation of an N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine intermediate, which then undergoes the critical Grewe cyclization.

Experimental Protocols

Step 1: Synthesis of N-Methyl-3,4-dimethylpyridinium Iodide

-

Procedure: In a round-bottom flask, dissolve 3,4-lutidine in a suitable solvent such as acetone. Add an equimolar amount of methyl iodide dropwise at room temperature. Stir the reaction mixture for 24 hours. The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the pyridinium (B92312) iodide salt.

Step 2: Reduction to N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine

-

Procedure: Suspend the N-methyl-3,4-dimethylpyridinium iodide in methanol (B129727). Cool the suspension in an ice bath and add sodium borohydride (B1222165) portion-wise over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for 4 hours. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate (B86663), filtered, and concentrated to give the crude tetrahydropyridine (B1245486) derivative, which can be purified by distillation.

Step 3: Benzylation of N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine

-

Procedure: To a solution of N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine in anhydrous THF, add an equimolar amount of a Lewis acid such as BF₃·OEt₂ at -78°C. Subsequently, add a solution of s-butyllithium in cyclohexane (B81311) dropwise, maintaining the temperature below -70°C. After stirring for 1 hour, a solution of p-methoxybenzyl chloride in THF is added. The reaction is stirred for an additional 2 hours at -78°C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Grewe Cyclization to form the Benzomorphan Core

-

Procedure: The purified benzyl-tetrahydropyridine derivative is treated with a strong acid to induce cyclization. A common procedure involves heating the compound in 48% hydrobromic acid at reflux for several hours. The reaction mixture is then cooled and neutralized with a base, such as ammonium hydroxide. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3,4-Lutidine | Methyl iodide | Acetone | RT | 24 | >90 |

| 2 | N-Methyl-3,4-dimethylpyridinium Iodide | Sodium borohydride | Methanol | 0 - RT | 4 | ~85 |

| 3 | N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine | BF₃·OEt₂, s-BuLi, p-methoxybenzyl chloride | THF | -78 | 3 | ~75 |

| 4 | N-Methyl-2-(4-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 48% HBr | - | Reflux | 4 | ~60 |

Synthetic Pathway II: The Octahydroisoquinoline Route

This pathway is instrumental in the synthesis of morphinan-like benzomorphans and famously used in the synthesis of dextromethorphan. The key starting material is an N-substituted-benzyl-octahydroisoquinoline, often prepared via a Bischler-Napieralski reaction followed by reductions.

Experimental Protocols

Step 1: Synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

-

Procedure: 2-(Cyclohex-1-en-1-yl)ethan-1-amine is dissolved in a suitable solvent like toluene (B28343). To this solution, 4-methoxyphenylacetyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 12 hours. The resulting mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the amide.

Step 2: Bischler-Napieralski Cyclization

-

Procedure: The amide from the previous step is dissolved in a solvent such as acetonitrile. Phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is then heated to reflux for 2 hours. After cooling, the mixture is carefully poured onto crushed ice and basified with ammonium hydroxide. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

Step 3: Reduction to 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

-

Procedure: The crude product from the Bischler-Napieralski reaction is dissolved in methanol and treated with sodium borohydride at 0°C. The reaction is stirred for 2 hours at room temperature. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated. The resulting crude product is then subjected to catalytic hydrogenation using a platinum oxide catalyst under a hydrogen atmosphere to reduce the remaining double bond, yielding the octahydroisoquinoline.

Step 4: N-Formylation

-

Procedure: The octahydroisoquinoline is heated with an excess of ethyl formate (B1220265) at reflux for 24 hours. The excess ethyl formate is removed by distillation to give the N-formyl derivative.

Step 5: Grewe Cyclization of N-Formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

-

Procedure: In a flask equipped with a Dean-Stark apparatus, 85% phosphoric acid in toluene is heated to reflux to azeotropically remove water. After cooling, phosphorus pentoxide is added to the resulting concentrated phosphoric acid. A solution of the N-formyl-octahydroisoquinoline derivative in toluene is then added dropwise. The reaction mixture is heated at 65-70°C for 12 hours. After cooling, the reaction is quenched with ice-water and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-(Cyclohex-1-en-1-yl)ethan-1-amine | 4-methoxyphenylacetyl chloride | Toluene | 0 - RT | 12 | ~90 |

| 2 | N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide | POCl₃ | Acetonitrile | Reflux | 2 | ~85 |

| 3 | Dihydroisoquinoline intermediate | NaBH₄, PtO₂/H₂ | Methanol | 0 - RT | 2 + 12 | ~80 |

| 4 | 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | Ethyl formate | - | Reflux | 24 | >95 |

| 5 | N-Formyl-octahydroisoquinoline | H₃PO₄, P₂O₅ | Toluene | 65-70 | 12 | ~70 |

Visualizing the Synthetic Pathways and Biological Action

To better illustrate the relationships between the key steps in the synthesis and the mechanism of action of benzomorphan opioids, the following diagrams are provided.

Synthetic Workflow Diagrams

Caption: Synthetic workflow for benzomorphans starting from 3,4-lutidine.

Caption: Synthetic workflow for benzomorphans via the octahydroisoquinoline route.

Signaling Pathways of Benzomorphan Opioid Analgesics

Benzomorphan analgesics exert their effects primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The two main signaling cascades initiated upon receptor activation are the G-protein pathway, responsible for the analgesic effects, and the β-arrestin pathway, which is implicated in some of the adverse side effects.

Caption: Simplified signaling pathways of benzomorphan opioid analgesics.

Conclusion

The synthesis of benzomorphan opioid analgesics is a well-established field in medicinal chemistry, with the Grewe cyclization serving as the linchpin reaction. The choice of starting material, either a substituted tetrahydropyridine or an octahydroisoquinoline, dictates the overall synthetic strategy. This guide has provided detailed experimental protocols and quantitative data for two major pathways, offering a valuable resource for researchers in the field. A thorough understanding of these synthetic routes and the underlying biological mechanisms is crucial for the continued development of novel analgesics with improved therapeutic profiles.

References

Spectroscopic Profile of 3,4-Dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals